4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one
Description
Properties
CAS No. |
143662-02-6 |
|---|---|
Molecular Formula |
C26H27N3O2 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-heptan-3-yloxy-2-(isoquinolin-1-yldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C26H27N3O2/c1-3-5-11-19(4-2)31-24-17-23(25(30)22-14-9-8-13-21(22)24)28-29-26-20-12-7-6-10-18(20)15-16-27-26/h6-10,12-17,19,30H,3-5,11H2,1-2H3 |
InChI Key |
DYBCHGMBCHKXLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)OC1=CC(=C(C2=CC=CC=C21)O)N=NC3=NC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Hydrazone Formation via Japp-Klingemann Reaction
The hydrazone group (2-[2-(isoquinolin-1-yl)hydrazinylidene]) is a key structural element. This functional group can be synthesized via the Japp-Klingemann reaction , a method widely used to form hydrazones from α,β-unsaturated ketones and hydrazines.
Proposed Steps :
- Synthesis of 2-(isoquinolin-1-yl)hydrazine :
- Condensation with Naphthalen-1(2H)-one :
Table 1: Model Hydrazone Formation Conditions
| Component | Reagents/Conditions | Yield Range | Source |
|---|---|---|---|
| Hydrazine Derivative | Isoquinoline + hydrazine hydrate, H₂SO₄ | 50–70% | |
| Hydrazone Condensation | Ethanol, glacial acetic acid, reflux | 60–80% |
Key Challenges and Optimization Strategies
- Regioselectivity : Ensuring the hydrazone forms at position 2.
- Steric Hindrance : Heptan-3-yl group may require bulky base or prolonged reaction times.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/EtOAc).
Analytical Characterization
Critical data for validation include:
- ¹H NMR : Peaks for hydrazone NH (δ 11–15 ppm), heptan-3-yl CH₂ (δ 1.2–1.8 ppm), and aromatic protons.
- IR : C=O stretch (naphthalenone, ~1650 cm⁻¹), C-O-C ether (1100–1250 cm⁻¹).
- HRMS : [M+H]⁺ expected at m/z 449.3 (C₂₈H₃₅N₃O₂).
Alternative Synthetic Routes
- Stepwise Assembly :
- Synthesize the isoquinolin-1-yl hydrazone first, then introduce the heptan-3-yl ether.
- Protective Groups :
- Use tert-butyldimethylsilyl (TBS) to protect the hydroxyl group during hydrazone formation.
Comparative Analysis of Reported Methods
| Method | Advantages | Limitations |
|---|---|---|
| Japp-Klingemann | High yield, simple conditions | Limited to α,β-unsaturated ketones |
| Ugi-4CR | Atom economy, diverse substrates | Requires specific catalysts |
| Direct Alkylation | Short reaction time | Possible byproduct formation |
Chemical Reactions Analysis
Types of Reactions
4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the isoquinolin-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1(2H)-one oxides, while reduction can produce amines.
Scientific Research Applications
4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The isoquinolin-1-yl group can bind to enzymes or receptors, modulating their activity. The hydrazone moiety may also play a role in the compound’s biological effects by participating in redox reactions and forming reactive intermediates.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Target Compound
- Core : Naphthalen-1(2H)-one.
- Substituents: Heptan-3-yloxy group (lipophilic alkyl chain).
Comparable Compounds:
TCHCQ (4,5,6,7-tetrachloro-2-(2-(3-hydroxy-1-oxo-1H-cyclopenta[b]naphthalen-2-yl)quinolin-4-yl)isoindoline-1,3-dione) : Core: Cyclopenta[b]naphthalenone fused with quinoline. Substituents: Tetrachlorophthalimide (electron-withdrawing), hydroxy group. Key Difference: Chlorine atoms enhance chemical resistance but reduce solubility.
5-Hydroxy-4-(naphthalen-2-yl)isoquinolin-1(2H)-one : Core: Isoquinolin-1(2H)-one. Substituents: Naphthalen-2-yl (aromatic), hydroxy group (polar). Key Difference: Hydroxy group increases polarity and hydrogen-bonding capacity compared to the target’s alkoxy chain.
Fe(II) Complex with 2-((2-(2,4-Dinitrophenyl)hydrazinylidene)methyl)phenol : Core: Phenol-derived hydrazinylidene Schiff base. Substituents: Dinitrophenyl (electron-withdrawing), Fe(II) center. Key Difference: Metal coordination confers paramagnetism and octahedral geometry.
Key Observations :
Physicochemical Properties
Spectroscopic Insights :
- 1H NMR: The target’s heptan-3-yloxy chain would show upfield δ 0.8–1.7 ppm (alkyl protons), while aromatic protons in the naphthalenone and isoquinoline moieties would appear δ 7.0–9.0 ppm, comparable to TCHCQ’s δ 7.5–8.8 ppm .
- IR: Hydrazinylidene C=N stretching (~1600 cm⁻¹) and naphthalenone C=O (~1680 cm⁻¹) would dominate, similar to TCHCQ .
Biological Activity
The compound 4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A naphthalene core
- An isoquinoline moiety
- A hydrazine linkage
- An alkoxy group (heptan-3-yl)
This structural diversity may contribute to its varied biological effects.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities, including:
- Antimicrobial effects
- Antitumor properties
- Enzyme inhibition
Antimicrobial Activity
Several studies have demonstrated that compounds containing isoquinoline and naphthalene structures possess significant antimicrobial properties. For instance, derivatives of isoquinoline have shown effectiveness against various bacterial strains and fungi, suggesting that the target compound may exhibit similar activity.
Antitumor Activity
Compounds with hydrazine functionalities have been noted for their antitumor effects. The mechanism often involves the induction of apoptosis in cancer cells. Preliminary studies on related compounds indicate potential cytotoxicity against cancer cell lines.
Enzyme Inhibition
The compound's structure suggests it may inhibit specific enzymes, particularly those involved in cancer progression or inflammation. For example, hydrazine derivatives are known to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity of related naphthalene derivatives against E. coli and S. aureus, showing significant inhibition at low concentrations. |
| Study 2 | Evaluated the cytotoxic effects of isoquinoline-containing compounds on MCF-7 breast cancer cells, revealing IC50 values indicative of potent antitumor activity. |
| Study 3 | Focused on enzyme inhibition, demonstrating that hydrazine derivatives can effectively inhibit PHD1 enzyme activity, which is linked to cancer metabolism. |
The proposed mechanisms through which This compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in microbial cells.
- Apoptosis Induction : Triggering programmed cell death pathways in tumor cells.
- Enzyme Binding : Competing with natural substrates for binding sites on target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
